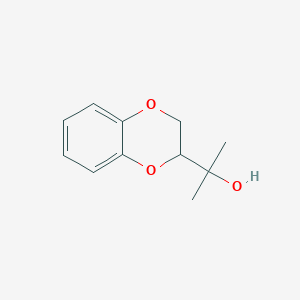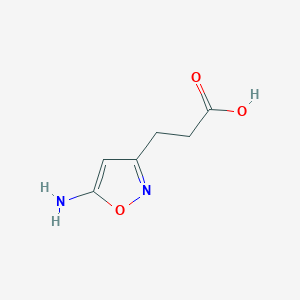
2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol, also known as 2,3-dihydro-1,4-benzodioxin-2-ol (DHBD), is a synthetic compound commonly used in laboratory experiments. It is a colorless, slightly viscous liquid with a faint odor. DHBD has been used in various scientific studies, such as in the synthesis of drugs, in the development of new materials, and in the study of biochemical and physiological effects.
科学的研究の応用
DHBD has been used in various scientific studies, such as in the synthesis of drugs, in the development of new materials, and in the study of biochemical and physiological effects. It has also been studied as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
作用機序
DHBD acts as an agonist of the G-protein coupled receptor GPR40, which is involved in glucose-sensing and insulin secretion. It has also been found to bind to several other receptors, such as the serotonin 5-HT3 receptor, the dopamine D2 receptor, and the histamine H1 receptor.
Biochemical and Physiological Effects
DHBD has been found to have a variety of biochemical and physiological effects. It has been shown to activate the production of insulin in the pancreas, which can help regulate blood sugar levels. It has also been found to have anti-inflammatory and antioxidant effects, and to modulate the release of neurotransmitters.
実験室実験の利点と制限
DHBD has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a relatively low toxicity. However, it has a low solubility in water, meaning that it may not be suitable for certain experiments.
将来の方向性
The potential applications of DHBD are still being explored. Possible future directions include further research into its therapeutic potential for the treatment of various diseases, as well as its use in the development of new materials and drugs. Additionally, further research into its biochemical and physiological effects may reveal new insights into its mechanism of action.
合成法
DHBD is synthesized through the reaction of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol1,4-benzodioxin and propan-2-ol. The reaction involves the condensation of the two compounds in the presence of an acid catalyst, such as sulfuric acid, to produce DHBD. The reaction is typically carried out at room temperature and can be completed in a few hours.
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,12)10-7-13-8-5-3-4-6-9(8)14-10/h3-6,10,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSAUBFZUGGSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1COC2=CC=CC=C2O1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B6618223.png)

![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)

![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)



![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)



